Cas no 618102-39-9 (3-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID)

3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring both chloro- and fluorophenyl substituents. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for potential applications as an intermediate in the synthesis of biologically active molecules. The presence of electron-withdrawing groups (chloro and fluoro) enhances its reactivity in nucleophilic substitution and coupling reactions. Its well-defined aromatic and heterocyclic framework makes it suitable for further functionalization, enabling the development of targeted compounds with specific properties. The product is typically characterized by high purity and stability, ensuring reliable performance in synthetic applications.
3-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID structure
618102-39-9 structure
Product Name:3-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
CAS No:618102-39-9
MF:C16H10ClFN2O2
MW:316.714206218719
CID:955425
PubChem ID:3330290
Update Time:2025-06-08

3-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID Chemical and Physical Properties

Names and Identifiers

    • 3-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
    • 618102-39-9
    • 5-(4-chlorophenyl)-2-(4-fluorophenyl)pyrazole-3-carboxylic Acid
    • AKOS024412215
    • Inchi: 1S/C16H10ClFN2O2/c17-11-3-1-10(2-4-11)14-9-15(16(21)22)20(19-14)13-7-5-12(18)6-8-13/h1-9H,(H,21,22)
    • InChI Key: CAPOOSYFPALUPX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C=C(C(=O)O)N(C2C=CC(=CC=2)F)N=1

Computed Properties

  • Exact Mass: 316.04100
  • Monoisotopic Mass: 316.0414834g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • PSA: 55.12000
  • LogP: 4.03000

3-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
PC200632-250mg
3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
618102-39-9
250mg
£320.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1539326-250mg
3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
618102-39-9 98%
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¥3575.00 2024-05-06

Additional information on 3-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID

3-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID (CAS No. 618102-39-9): An Overview of a Promising Compound in Medicinal Chemistry

3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS No. 618102-39-9) is a multifaceted compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazole carboxylic acids, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The molecular structure of 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl and a 4-fluorophenyl group, along with a carboxylic acid moiety. The combination of these functional groups imparts the molecule with distinct chemical and biological properties, making it a valuable candidate for further investigation in drug discovery and development.

Recent studies have highlighted the potential of 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid in various therapeutic areas. One notable application is its use as an anti-inflammatory agent. In vitro and in vivo experiments have demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid could be a promising lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has shown potential as an antiviral agent. Research has indicated that this compound can effectively inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves the disruption of viral entry into host cells and the inhibition of viral protein synthesis. These antiviral activities make 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid a valuable candidate for further exploration in antiviral drug development.

The anticancer potential of 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has also been investigated. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism behind its anticancer activity involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells. These findings suggest that 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid could be a potential therapeutic agent for the treatment of various cancers.

The pharmacokinetic properties of 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid have also been studied to evaluate its suitability as a drug candidate. Preclinical data indicate that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability, moderate plasma protein binding, and acceptable metabolic stability. These characteristics are essential for ensuring effective drug delivery and sustained therapeutic effects.

To further enhance the therapeutic potential of 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, researchers are exploring various strategies to optimize its chemical structure. For example, modifications to the substituent groups on the pyrazole ring or the carboxylic acid moiety can potentially improve its potency, selectivity, and pharmacokinetic properties. Additionally, efforts are underway to develop prodrugs or drug delivery systems that can enhance the bioavailability and reduce the side effects associated with this compound.

In conclusion, 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS No. 618102-39-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique molecular structure and favorable pharmacokinetic properties make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the discovery and development of novel drugs for various diseases.

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